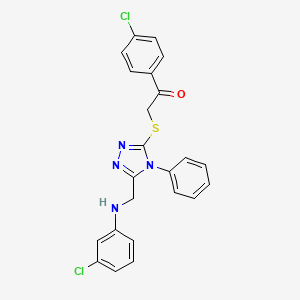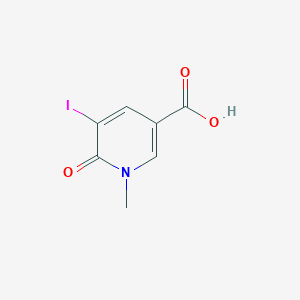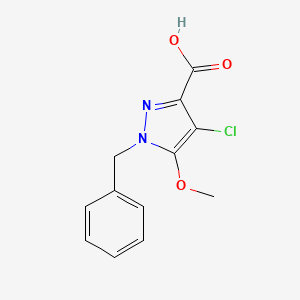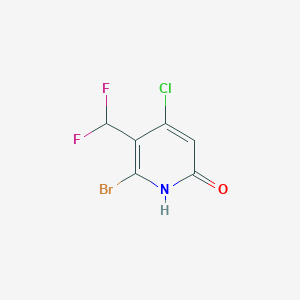
2,2'-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and tetrahydropyran rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-diiodo-1,4-dihydroxybenzene as the core structure.
Ether Formation: The hydroxyl groups of the starting material are reacted with ethylene glycol under acidic conditions to form the bis(ethane-2,1-diyl) ether linkage.
Tetrahydropyran Formation: The resulting intermediate is then subjected to a reaction with tetrahydropyran under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction conditions precisely and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the iodo groups, potentially converting them to hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions to replace the iodo groups.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of deiodinated products.
Substitution: Formation of azido or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinal chemistry applications might include the development of new drugs, particularly if the compound or its derivatives exhibit biological activity such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism by which 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The iodo groups could also play a role in binding to specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((((2,5-Dibromo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran): Similar structure but with bromine atoms instead of iodine.
2,2’-((((2,5-Dichloro-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran): Similar structure but with chlorine atoms instead of iodine.
Uniqueness
The presence of iodine atoms in 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran) makes it unique compared to its bromine and chlorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
This detailed overview provides a comprehensive understanding of 2,2’-((((2,5-Diiodo-1,4-phenylene)bis(oxy))bis(ethane-2,1-diyl))bis(oxy))bis(tetrahydro-2H-pyran), covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
Molekularformel |
C20H28I2O6 |
|---|---|
Molekulargewicht |
618.2 g/mol |
IUPAC-Name |
2-[2-[2,5-diiodo-4-[2-(oxan-2-yloxy)ethoxy]phenoxy]ethoxy]oxane |
InChI |
InChI=1S/C20H28I2O6/c21-15-14-18(24-10-12-28-20-6-2-4-8-26-20)16(22)13-17(15)23-9-11-27-19-5-1-3-7-25-19/h13-14,19-20H,1-12H2 |
InChI-Schlüssel |
KDFFEXNJPJISDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOC2=CC(=C(C=C2I)OCCOC3CCCCO3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)



![8-(Bicyclo[3.1.0]hexan-3-yl)-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11783942.png)

![1,1-Diphenyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B11783961.png)
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)

![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)


![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)

